molecular formula C21H16Cl2FN3O3 B2901179 1-(3,4-dichlorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-45-5

1-(3,4-dichlorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2901179
CAS No.: 1105243-45-5
M. Wt: 448.28
InChI Key: HQECZBNGFCHVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a 1,2-dihydropyridin-2-one core substituted with a carbohydrazide linker, connecting it to two distinct aromatic domains: a 3,4-dichlorobenzyl group and a 4-fluorophenylacetyl unit. This complex structure is designed for potential use as a key intermediate or pharmacophore in drug discovery programs. Compounds containing the 1,2-dihydropyridin-2-one scaffold and hydrazide functionalities are frequently investigated for their ability to interact with a variety of biological targets. Specifically, such molecules are explored as potential inhibitors of critical enzymes involved in cancer cell proliferation . Research on analogous structures has shown mechanisms of action that include the inhibition of growth factors, enzymes, and kinases, contributing to antiproliferative effects . The strategic incorporation of halogen atoms (chlorine and fluorine) is often intended to enhance metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects. This reagent is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-quality compound for in vitro biochemical assays and as a building block in the synthesis of novel chemical entities for biological evaluation.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-[2-(4-fluorophenyl)acetyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2FN3O3/c22-17-8-5-14(10-18(17)23)12-27-9-1-2-16(21(27)30)20(29)26-25-19(28)11-13-3-6-15(24)7-4-13/h1-10H,11-12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQECZBNGFCHVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)F)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dihydropyridine core substituted with a dichlorobenzyl group and a fluorophenylacetyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as acylation and cyclization.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3,4-dichlorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, in vitro assays have shown that it can induce apoptosis in human cancer cell lines like HeLa and A549 at certain concentrations . The cytotoxic effects are often linked to the compound's ability to induce oxidative stress and DNA damage in malignant cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through caspase activation.
  • Antioxidant Properties : Some studies suggest that it possesses antioxidant properties that could mitigate cellular damage in specific contexts .

Case Studies

  • Antimicrobial Efficacy : In a study comparing various derivatives, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria .
  • Cancer Cell Studies : A series of experiments conducted on different cancer cell lines indicated that the compound significantly reduced cell viability at concentrations above 50 µM after 48 hours of treatment. The results were validated using MTT assays and flow cytometry for apoptosis detection .

Data Tables

Biological ActivityEffect ObservedReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in HeLa cells
AntioxidantReduces oxidative stress

Chemical Reactions Analysis

Synthetic Pathways and Reaction Mechanisms

The synthesis of 1-(3,4-dichlorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves multi-step reactions, primarily focusing on:

  • Core dihydropyridinone scaffold formation
  • Functionalization with substituents
  • Carbohydrazide coupling .

Key Steps (derived from analogous procedures in ):

  • Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives :
    • Starting from ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (common intermediate for pyridinone scaffolds).
    • Hydrazinolysis with hydrazine hydrate in dimethylformamide (DMF) to form 2-oxo-1,2-dihydropyridine-3-carbohydrazide .
  • Alkylation at N1-position :
    • Reaction with 3,4-dichlorobenzyl chloride under basic conditions (e.g., Na₂CO₃) to introduce the dichlorobenzyl group .
  • Acylation of carbohydrazide :
    • Condensation with 2-(4-fluorophenyl)acetyl chloride in DMF, catalyzed by Na₂CO₃, to form the final carbohydrazide derivative .

Reaction Scheme

StepReaction TypeReagents/ConditionsIntermediate/Product
1HydrazinolysisHydrazine hydrate, DMF, RT, 24h2-oxo-1,2-dihydropyridine-3-carbohydrazide
2N-Alkylation3,4-Dichlorobenzyl chloride, Na₂CO₃, DMF1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
3Acylation2-(4-Fluorophenyl)acetyl chloride, Na₂CO₃Target compound

Key Reaction Parameters

  • Temperature : Alkylation and acylation steps typically proceed at room temperature (RT) to 80°C .
  • Solvents : DMF is preferred for polar aprotic conditions, facilitating nucleophilic substitution .
  • Catalysts : Na₂CO₃ acts as a base to deprotonate intermediates and accelerate coupling .
  • Purification : Recrystallization from ethanol or column chromatography yields >95% purity .

Spectral Characterization and Analytical Data

Reported Data for Analogous Compounds :

TechniqueKey Peaks/Features
IR (KBr) 1670 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (NH stretch), 1400–1600 cm⁻¹ (aromatic C=C)
¹H NMR δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.0 ppm (CH₂ of benzyl), δ 2.5 ppm (CH₃CO)
LCMS (ESI) m/z 435.3 [M-H]⁻ (calculated for C₂₁H₁₅Cl₂FN₃O₃)

Reactivity and Stability

  • Hydrolysis Sensitivity : The carbohydrazide bond is susceptible to acidic/basic hydrolysis, requiring anhydrous conditions during synthesis .
  • Thermal Stability : Decomposition observed >250°C (melting point ~222–224°C) .
  • Electrophilic Substitution : Electron-withdrawing groups (Cl, F) direct further substitutions to meta/para positions .

Functional Group Transformations

  • Amide Coupling : The carbohydrazide can undergo further acylation or sulfonation for derivative synthesis .
  • Redox Reactions : The dihydropyridinone ring can oxidize to pyridine under strong oxidizing agents (e.g., KMnO₄) .

Comparative Reaction Yields

Reaction StepYield (%)Purity (%)Key Reference
Hydrazinolysis8090
N-Alkylation7585
Acylation7095

Challenges and Optimization

  • Byproduct Formation : Competing O-acylation is mitigated by using excess Na₂CO₃ .
  • Solubility Issues : DMF enhances solubility of polar intermediates .
  • Scale-Up : Microwave-assisted synthesis (e.g., 250°C, 2h) improves yields for gram-scale production .

Biological Relevance

While not directly studied for this compound, analogs with dichlorobenzyl and fluorophenyl groups show:

  • Anticonvulsant Activity : EC₅₀ ~30 mg/kg in MES/scPTZ models .
  • CNS Penetration : Enhanced by lipophilic substituents (Cl, F) .

Comparison with Similar Compounds

Impact of Halogen Substitution

  • The 3,4-dichlorobenzyl group in the target compound provides optimal halogen bonding and lipophilicity compared to analogs with single halogens (e.g., 2-chloro-6-fluorobenzyl in ) or non-halogenated benzyl groups (). The meta and para chlorine positions minimize steric clashes while maximizing electronic effects .
  • The 4-fluorophenyl moiety in the carbohydrazide chain enhances metabolic stability relative to nitro () or acetyl () groups, which may undergo faster enzymatic degradation .

Role of the Linker Group

  • The carbohydrazide linker in the target compound offers superior hydrogen-bonding capacity compared to thioamide () or simple amide () linkers. This feature is critical for interactions with polar residues in biological targets .
  • Thioamide-containing analogs () exhibit reduced solubility but improved resistance to hydrolysis, suggesting a trade-off between stability and bioavailability .

Pharmacological Implications

  • Analogs with nitro groups () show higher reactivity, which may correlate with cytotoxicity or prodrug activation pathways .
  • The dihydropyridinone core is conserved across all compounds, indicating its role as a pharmacophore for binding to targets such as kinases or proteases .

Q & A

Basic Research Questions

1. Synthesis Optimization and Reaction Conditions Q: What are the critical factors for optimizing the synthesis of this compound? A: Synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (Lewis acids such as ZnCl₂). Yield optimization depends on pH adjustments (neutral to slightly basic) and reaction time (12–24 hours for hydrazide coupling steps). Monitoring via TLC and quenching side reactions with ice-cold water improves purity .

2. Characterization Techniques Q: Which analytical methods are essential for confirming the compound’s structural integrity? A: Use NMR (¹H/¹³C) to verify hydrazide and dihydropyridine moieties, FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹), and HRMS for molecular ion validation. Elemental analysis (C, H, N) ensures stoichiometric accuracy. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

3. Preliminary Biological Activity Screening Q: How can researchers design initial assays to evaluate bioactivity? A: Screen against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays, e.g., MCF-7, HeLa) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity). Use dose-response curves to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

4. Structure-Activity Relationship (SAR) Studies Q: What strategies are effective for SAR exploration of this carbohydrazide derivative? A: Synthesize analogs with substitutions on the dichlorobenzyl (e.g., replacing Cl with Br) or fluorophenylacetyl groups. Compare bioactivity trends via statistical models (e.g., Hansch analysis). Use X-ray crystallography or molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities to targets like glucosamine-6-phosphate synthase .

5. Computational Modeling and Target Prediction Q: How can computational tools predict potential targets or mechanisms? A: Perform molecular docking (Glide, Schrödinger) against enzyme databases (PDB, UniProt). For example, the dihydropyridine core may inhibit NADPH-dependent enzymes. MD simulations (GROMACS) assess ligand-protein stability. ADMET prediction (SwissADME) evaluates pharmacokinetic risks, such as CYP450 interactions .

6. Stability and Degradation Under Physiological Conditions Q: What methodologies assess compound stability in biological matrices? A: Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydrolysis of the carbohydrazide bond) and quantify half-life (t₁/₂). Accelerated stability studies (40°C/75% RH) predict shelf-life .

7. Addressing Data Contradictions in Bioactivity Q: How should researchers resolve discrepancies between in vitro and in vivo efficacy? A: Re-evaluate bioavailability using Caco-2 cell permeability assays. Test plasma protein binding (equilibrium dialysis) to identify sequestration issues. Adjust formulations (e.g., nanoemulsions) to enhance solubility. Validate target engagement via Western blotting or ELISA for downstream biomarkers .

Methodological Considerations

8. Reproducibility in Multi-Step Synthesis
A: Standardize intermediates (e.g., dichlorobenzyl chloride purity ≥98%) and reaction quenching protocols. Document solvent drying (molecular sieves) and inert atmosphere (N₂/Ar) requirements. Share detailed spectral data (NMR chemical shifts, IR peaks) for cross-lab validation .

9. Scaling Up for Preclinical Studies
A: Transition batch sizes from mg to g scale using flow chemistry (e.g., continuous stirred-tank reactors) to maintain yield. Optimize purification via flash chromatography (gradient elution) or recrystallization (ethanol/water mixtures). Validate scalability via DOE (Design of Experiments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.